ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a bi-heterocyclic compound featuring a thiazole core substituted with an acetamide group linked to a 4-methoxyindole moiety. This structure combines two pharmacologically relevant heterocycles: the thiazole ring, known for its role in bioactive molecules (e.g., antibiotics and antivirals), and the indole scaffold, prevalent in CNS-targeting drugs and natural products .
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H19N3O4S/c1-3-25-17(23)9-12-11-26-18(19-12)20-16(22)10-21-8-7-13-14(21)5-4-6-15(13)24-2/h4-8,11H,3,9-10H2,1-2H3,(H,19,20,22) |
InChI Key |
UCVLXDFEOROYCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=C2C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Synthesis
The thiazole backbone is typically constructed via Hantzsch thiazole synthesis, employing ethyl 2-aminothiazole-4-acetate as a precursor. Cyclocondensation of thiourea derivatives with α-halo ketones in ethanol at reflux yields the thiazole core with >85% purity. Recent optimizations utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes while maintaining yields of 78–82%.
Indole Subunit Functionalization
The 4-methoxyindole moiety is synthesized through Friedel-Crafts acylation of indole with methoxyacetyl chloride in dichloromethane (DCM) at 0–5°C. Protecting group strategies, such as tert-butoxycarbonyl (Boc) for the indole nitrogen, prevent undesired side reactions during subsequent steps. Deprotection with trifluoroacetic acid (TFA) restores reactivity for acylation.
Amide Bond Coupling
Coupling the thiazole and indole subunits employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and triethylamine (TEA) in dimethylformamide (DMF). This method achieves 70–75% yields, with reaction completion confirmed by thin-layer chromatography (TLC). Alternative methods using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM show comparable efficiency but require longer reaction times (24–48 hours).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reagent solubility and reaction rates compared to non-polar solvents. A study comparing DMF and acetonitrile found that DMF increased yields by 15% due to improved HATU activation. Temperature control is critical during indole acylation, as exceeding 25°C promotes N-acetylation side products, reducing yields by 20–30%.
Catalytic Systems
Triethylamine remains the preferred base for neutralization of HCl byproducts during coupling. However, recent trials with N,N-diisopropylethylamine (DIPEA) show 5–10% higher yields in large-scale syntheses, attributed to its superior solubility in DMF.
Purification and Analytical Characterization
Chromatographic Techniques
Purification via flash chromatography on silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >98% purity, as evidenced by UV detection at 254 nm.
Spectroscopic Confirmation
1H NMR (DMSO-d6) reveals characteristic signals: δ 2.58 (s, 3H, thiazole-CH3), δ 3.87 (s, 3H, OCH3), δ 4.48 (s, 2H, CH2COOEt), and δ 7.31–7.43 (m, indole-H). Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 419.5 [M+H]+.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Solvent | Yield | Purity |
|---|---|---|---|---|
| HATU/TEA coupling | HATU, TEA | DMF | 70–75% | >98% |
| EDCI/HOBt coupling | EDCI, HOBt | DCM | 65–70% | 95–97% |
| Microwave-assisted | Thiourea, α-halo ketone | Ethanol | 78–82% | 90–92% |
Challenges and Mitigation Strategies
Byproduct Formation
N-Acetylation of the indole nitrogen occurs when reaction temperatures exceed 25°C. Implementing strict temperature controls and using Boc protection reduces this byproduct to <5%.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemical Properties and Structure
Ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has a complex molecular structure that contributes to its biological activity. The compound features an indole moiety, which is known for its role in various biological processes and interactions.
Pharmacological Applications
The compound has been investigated for various pharmacological activities:
Antimicrobial Activity
Research indicates that derivatives containing thiazole and indole rings exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds similar to this compound have shown efficacy against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Studies have demonstrated that thiazole derivatives possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting potential applications in treating inflammatory diseases .
Analgesic Effects
The analgesic activity of compounds related to this compound has been documented in several studies. These compounds have shown significant pain relief comparable to standard analgesics like ibuprofen .
Synthesis and Evaluation
A study focused on synthesizing thiazole derivatives similar to this compound reported successful synthesis methods that yielded compounds with notable biological activities. The evaluation included in vitro assays demonstrating antibacterial and anti-inflammatory effects .
Clinical Implications
Clinical trials assessing the safety and efficacy of thiazole-containing compounds have indicated potential for development as therapeutic agents for infectious diseases and inflammatory conditions. The results suggest that these compounds could serve as lead candidates for further drug development .
Data Tables
Mechanism of Action
The mechanism of action of ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The thiazole ring can also contribute to the compound’s biological activity by interacting with enzymes or other proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiazole-acetate derivatives. Below is a comparative analysis with structurally analogous compounds:
Structural Analogues and Substituent Effects
Pharmacological and Physicochemical Properties
- Bioactivity : Indole derivatives (e.g., ) are associated with serotonin receptor modulation, suggesting CNS applications. Thiazole-acetamides with sulfonyl groups (e.g., ) may exhibit protease inhibition or antibacterial activity.
- Stability : Acetamide linkages (target compound) are more hydrolytically stable than formamide derivatives (e.g., ), favoring oral bioavailability.
Biological Activity
Ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity through various studies, including structure-activity relationships (SAR), in vitro assays, and relevant case studies.
- Molecular Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 298.37 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The compound's mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in cell cycle regulation.
In Vitro Studies
- CDK Inhibition : Research indicates that derivatives similar to this compound exhibit potent inhibitory effects on CDK4 with IC50 values ranging from 4.2 to 34 nmol/L. These compounds demonstrated significant antiproliferative activity against various cancer cell lines, including HCT116 and PC6 .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in melanoma cell lines, suggesting its potential for halting tumor progression .
- Cytotoxicity : In a comparative study, the compound exhibited cytotoxic effects against several cancer cell lines with varying degrees of potency, indicating a promising therapeutic index .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial efficacy:
In Vitro Antimicrobial Studies
- Bacterial Activity : The compound demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 5.64 µM to 77.38 µM against various strains .
- Fungal Activity : It also showed antifungal properties against Candida albicans, with MIC values indicating effective inhibition compared to standard antifungal agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Thiazole Ring | Contributes to CDK inhibition |
| Indole Moiety | Imparts anticancer properties |
The presence of the methoxy group on the indole ring significantly enhances the compound's ability to interact with biological targets, leading to improved pharmacological profiles.
Case Studies
Several case studies have documented the efficacy of similar compounds derived from thiazole and indole frameworks:
- Thiazole-Indole Derivatives : A study reported that thiazole-indole derivatives exhibited notable anticancer activity through apoptosis induction in cancer cells .
- Clinical Trials : Ongoing clinical trials are exploring the use of CDK inhibitors in treating various cancers, indicating a growing interest in compounds like this compound as potential therapeutic agents.
Q & A
Q. Key Considerations :
- Solvent choice (e.g., ethanol, dioxane) and reaction time (1–5 hours) impact yield.
- Purification via recrystallization (ethanol-DMF mixtures) or column chromatography is recommended .
Basic: How is the structural identity of the compound confirmed post-synthesis?
Answer:
A multi-technique approach ensures structural validation:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks for the thiazole C-H (δ 7.2–7.5 ppm), indole NH (δ 10.5–11.0 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and ester C-O stretches (~1250 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
- Mass Spectrometry : Use HRMS to confirm the molecular ion peak (e.g., [M+H]⁺ for C₁₇H₁₈N₃O₄S: 360.1022) .
Advanced: What computational strategies are recommended for predicting the biological activity of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., tyrosinase or bacterial PBPs). For example, dock the indole-thiazole scaffold into active sites to evaluate hydrogen bonding (amide/indole NH) and hydrophobic interactions (methoxy group) .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with activity using descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) using GROMACS .
Case Study : Modifying the methoxy group to ethoxy reduced antifungal activity by 40%, suggesting steric hindrance at the indole 4-position is critical .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or packing behavior?
Answer:
- Single-Crystal X-ray Diffraction :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Refine structures with SHELXL (R factor < 0.05) to resolve anisotropic displacement parameters .
- ORTEP Visualization : Generate thermal ellipsoid plots to confirm planar geometry of the thiazole and indole rings. Example: Ethyl 2-{[7-fluoro-4-oxo-thiochromen-2-yl]sulfanyl}acetate showed a dihedral angle of 12.3° between thiazole and benzene rings .
- Packing Analysis : Identify intermolecular interactions (e.g., C-H···O hydrogen bonds) using Mercury software. These interactions influence solubility and stability .
Advanced: How can researchers resolve discrepancies in biological activity data across different studies?
Answer:
- Experimental Replication : Standardize assay conditions (e.g., bacterial strain, cell line, incubation time). For instance, discrepancies in antibacterial activity may arise from variations in PBP3SAL expression levels in Salmonella strains .
- Structural Analog Comparison : Compare activity of the target compound with analogs like ethyl 2-(2-formamidothiazol-4-yl)acetate. A 2016 study showed that replacing methoxy with chlorine increased MIC values by 8-fold against E. coli .
- Metabolic Stability Testing : Use LC-MS to assess degradation in liver microsomes. Poor in vivo activity may correlate with rapid ester hydrolysis .
Data Contradiction Example : A 2023 study reported potent intracellular activity against S. Typhimurium (IC₅₀ = 2.1 µM), while a 2022 study found no activity (IC₅₀ > 50 µM). Resolution involved verifying intracellular accumulation via fluorescence labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
